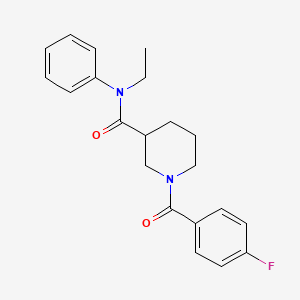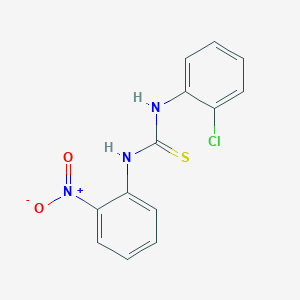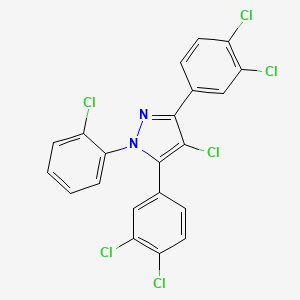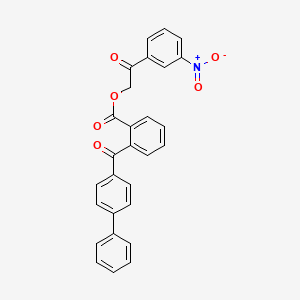![molecular formula C13H26N2O2 B4792716 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide
描述
3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide is a chemical compound commonly known as DMPPB. It is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development due to their involvement in various physiological and pathological processes. DMPPB has been widely used in scientific research to investigate the role of α7 nAChRs in different biological systems.
作用机制
DMPPB acts as a potent and selective agonist of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which are widely distributed in the central nervous system and peripheral tissues. Activation of α7 this compound leads to the influx of calcium ions into cells, which triggers a cascade of intracellular signaling pathways that modulate various physiological processes. DMPPB has been shown to enhance the activity of α7 this compound, leading to increased neurotransmitter release, improved synaptic plasticity, and reduced inflammation.
Biochemical and Physiological Effects
DMPPB has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. DMPPB has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are important for regulating mood, behavior, and cognition. Additionally, DMPPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMPPB has several advantages for use in lab experiments. It is highly selective for α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which allows for specific targeting of these receptors in biological systems. DMPPB is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMPPB has some limitations, including its high cost and limited availability. Additionally, DMPPB has been shown to have off-target effects on other nAChR subtypes, which can complicate data interpretation.
未来方向
There are several future directions for research on DMPPB and α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide. One area of interest is the development of novel compounds that target α7 this compound with improved selectivity and efficacy. Another area of interest is the investigation of the role of α7 this compound in various pathological conditions, such as Alzheimer's disease, schizophrenia, and addiction. Additionally, the use of DMPPB in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Overall, DMPPB and α7 this compound represent promising targets for drug development and scientific research.
科学研究应用
DMPPB has been extensively used in scientific research to investigate the role of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide in various biological systems. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in preclinical models. DMPPB has also been used to study the effects of α7 this compound on neuronal development, synaptic plasticity, and neuroprotection. Additionally, DMPPB has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
属性
IUPAC Name |
3,3-dimethyl-N-(3-morpholin-4-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)11-12(16)14-5-4-6-15-7-9-17-10-8-15/h4-11H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYYQGQSRYAOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4792641.png)
![5-methoxy-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4792645.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)

![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)
![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4792684.png)


![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)

